molecular formula C16H16BrN3O2 B12252599 N-(3-bromophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

N-(3-bromophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B12252599
M. Wt: 362.22 g/mol
InChI Key: SGUGMFJGBZWPLV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group and a hexahydroquinazolinone moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H16BrN3O2/c17-11-4-3-5-12(8-11)19-15(21)9-20-10-18-14-7-2-1-6-13(14)16(20)22/h3-5,8,10H,1-2,6-7,9H2,(H,19,21)

InChI Key

SGUGMFJGBZWPLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The hexahydroquinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and amines, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinazolinone derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the hexahydroquinazolinone moiety, potentially converting it to an alcohol.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinazolinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

N-(3-bromophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide: may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the bromophenyl group may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
  • N-(3-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
  • N-(3-methylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Uniqueness

The uniqueness of N-(3-bromophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide lies in the presence of the bromophenyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs with different substituents.

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